molecular formula C10H8F2N2O B1411782 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol CAS No. 1600473-20-8

1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1411782
CAS RN: 1600473-20-8
M. Wt: 210.18 g/mol
InChI Key: FMWNSKGODRXHIA-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol (DFBP) is a novel pyrazol-4-ol compound that has been recently synthesized and studied for its potential applications in scientific research. It is a fluorinated derivative of the 1-benzyl-1H-pyrazol-4-ol, and has been studied for its unique properties which make it suitable for use in a variety of laboratory experiments.

Scientific Research Applications

Functionalization and Synthesis

1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol is involved in the synthesis of various functionalized compounds. For instance, 3,5-diarylated and 3,4,5-triarylated 2-(4-methoxybenzyl)pyrazole 1-oxides, which are derived from similar pyrazole compounds, have been prepared through regioselective metalation and cross-coupling reactions (Paulson et al., 2002). Additionally, pyrazole Schiff bases containing azo groups have been synthesized, demonstrating the adaptability of pyrazole derivatives in creating diverse molecular structures (Özkınalı et al., 2018).

Catalysis and Chemical Reactions

Pyrazole compounds, including those similar to 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol, have been used in various chemical reactions and synthesis processes. For example, different pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones were efficiently synthesized by reacting pyrazolin-5-ones with halopyridinecarbonyl chlorides, demonstrating the role of pyrazole derivatives in facilitating heterocyclic analogues synthesis (Eller et al., 2006).

Material Science and Luminescence

In material science, derivatives of pyrazole, similar to 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol, have been explored for their photophysical properties. For instance, Ir(III) complexes involving 2,4-difluorobenzyl-N-pyrazole have been studied for their electronic structure and phosphorescence efficiency, indicating potential applications in luminescent materials (Shang et al., 2015).

Pharmaceutical Research

In pharmaceutical research, pyrazole derivatives have shown potential as novel antipsychotic agents. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols exhibited antipsychotic-like profiles in behavioral animal tests, although they did not interact with dopamine receptors like traditional antipsychotics (Wise et al., 1987).

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-8-1-7(2-9(12)3-8)5-14-6-10(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWNSKGODRXHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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